Linoleic Acid

Catalog No.
S1538501
CAS No.
506-21-8
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoleic Acid

CAS Number

506-21-8

Product Name

Linoleic Acid

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-

InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate

Synonyms

9 trans,12 trans Octadecadienoic Acid, 9,12 Octadecadienoic Acid, 9,12-Octadecadienoic Acid, 9-trans,12-trans-Octadecadienoic Acid, Acid, 9,12-Octadecadienoic, cis,cis-9,12-Octadecadienoic Acid, Linoelaidic Acid, Linoelaidic Acid, (E,Z)-Isomer, Linoleate, Linoleic Acid, Linoleic Acid, (E,E)-Isomer, Linoleic Acid, (Z,E)-Isomer, Linoleic Acid, (Z,Z)-Isomer, Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled, Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer, Linoleic Acid, Calcium Salt, (Z,Z)-Isomer, Linoleic Acid, Potassium Salt, (Z,Z)-Isomer, Linoleic Acid, Sodium Salt, (E,E)-Isomer, Linoleic Acid, Sodium Salt, (Z,Z)-Isomer, Linolelaidic Acid, trans,trans-9,12-Octadecadienoic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O

The exact mass of the compound Linoelaidic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids. It belongs to the ontological category of octadecadienoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Linoleic acid (CAS 506-21-8) is an essential omega-6 polyunsaturated fatty acid (PUFA), distinguished by its 18-carbon chain with two cis-double bonds. This structure is fundamental to its role as a component of cell membranes and as a metabolic precursor for signaling molecules like eicosanoids. [REFS-1, REFS-2] Unlike saturated (e.g., stearic acid) or monounsaturated (e.g., oleic acid) fatty acids, its multiple double bonds create a significantly different chemical reactivity profile, particularly concerning oxidation, which is a primary consideration for procurement in formulation, manufacturing, and cell culture applications. [3]

Substituting high-purity linoleic acid with chemically similar alternatives can lead to process failures and non-reproducible results. Oleic acid, with only one double bond, exhibits vastly different oxidative stability, making it unsuitable for applications requiring controlled, predictable reactivity. [1] Crude mixtures, such as high-linoleic sunflower or safflower oils, introduce impurities and other fatty acids that can interfere with sensitive biological systems or chemical syntheses. For example, in cell culture, linoleic acid is an essential nutrient that cannot be synthesized by animal cells; using impure sources can introduce confounding variables or cytotoxic components, compromising experimental outcomes. Furthermore, metabolic pathways are highly specific; the omega-6 pathway initiated by linoleic acid is distinct from the omega-3 pathway of alpha-linolenic acid, leading to different downstream signaling molecules and biological effects. [2]

Predictable Processability: Quantified Lower Oxidative Stability Compared to Oleic Acid

Linoleic acid's two double bonds make it significantly more susceptible to oxidation than monounsaturated oleic acid, a critical factor for process control and shelf-life. Cross-study comparisons of relative oxidation rates consistently show linoleic acid oxidizes much faster. One study reports the oxidation rate ratio of oleic acid to linoleic acid as approximately 1:22. [1] Another source indicates that linoleate esters react with oxygen approximately 40 times faster than oleate esters. [2] This predictable, higher reactivity is essential for applications where linoleic acid is a sacrificial antioxidant or a substrate for controlled oxidation reactions, such as in drying oils or specific polymerizations.

Evidence DimensionRelative Autoxidation Rate
Target Compound Data22 to 40 (relative to Oleic Acid = 1)
Comparator Or BaselineOleic Acid (rate = 1)
Quantified Difference22x to 40x faster oxidation rate
ConditionsAutoxidation under various test conditions (e.g., Schaal oven test, Rancimat).

For applications requiring controlled reactivity or predictable degradation, procuring pure linoleic acid over oleic acid or undefined mixtures is essential for process consistency and final product performance.

Precursor Suitability: Specificity in Skin Barrier Ceramide Synthesis vs. Barrier-Disrupting Oleic Acid

In dermatological and cosmetic formulations, linoleic acid is not interchangeable with oleic acid due to their opposing effects on the skin's water permeability barrier. Linoleic acid is an essential precursor for acylceramides, particularly ceramide 1 (EOS), which is critical for maintaining barrier integrity. [1] In contrast, topical application of oleic acid has been shown to be detrimental to skin barrier function, inducing barrier disruption and dermatitis with continuous use. [2] This makes the choice between the two compounds a critical procurement decision for any topical product focused on barrier repair and health.

Evidence DimensionEffect on Skin Barrier Function
Target Compound DataMaintains/restores integrity; precursor for essential ceramides
Comparator Or BaselineOleic Acid: Detrimental, causes barrier disruption
Quantified DifferenceQualitatively opposite effects on a critical biological function
ConditionsTopical application in skin models and human volunteers.

Procuring pure linoleic acid is non-negotiable for formulating effective skin barrier repair products, as substitution with the cheaper oleic acid can render the product ineffective or even harmful.

Reproducibility in Cell Culture: Essential, Non-Interchangeable Omega-6 Precursor

Linoleic acid is an essential fatty acid for animal cells in culture, as they lack the enzymes for its synthesis. It serves as the primary precursor for the omega-6 metabolic pathway, leading to arachidonic acid and subsequently prostaglandins and other eicosanoids. [1] Substituting with alpha-linolenic acid (ALA) initiates the competing omega-3 pathway, altering cellular signaling. High linoleic acid intake has been shown to decrease the concentration of key omega-3 fatty acids like EPA and DHA by over 35% and 20% respectively, demonstrating a direct competitive inhibition. [2] Therefore, for reproducible results in biomanufacturing or cell-based assays, using high-purity linoleic acid is required to ensure consistent initiation of the correct metabolic pathway, avoiding the confounding effects of crude oils or the pathway competition from ALA.

Evidence DimensionInhibition of n-3 LC-PUFA Synthesis in Liver
Target Compound DataHigh Linoleic Acid (LA) diet
Comparator Or BaselineLow Linoleic Acid (LA) diet
Quantified Difference>35% decrease in EPA and >20% decrease in DHA concentration with high LA intake
ConditionsIn vivo study in growing pigs, measuring hepatic fatty acid concentrations.

To ensure batch-to-batch consistency and control cellular metabolism in serum-free media, procuring pure linoleic acid is critical to prevent unpredictable shifts in signaling pathways caused by substitutes.

Formulation of Topical Skin Barrier Repair Products

Where the goal is to create cosmetic or dermatological products to restore skin barrier function, high-purity linoleic acid is the correct choice. Its specific role as a precursor to barrier-critical ceramides, in direct contrast to the barrier-disrupting properties of its common substitute oleic acid, makes it an essential ingredient for achieving the desired therapeutic or cosmetic effect. [1]

Development of Serum-Free and Chemically-Defined Cell Culture Media

For biomanufacturing (e.g., CHO cells) and research applications requiring reproducible cell growth and function, linoleic acid is the specified omega-6 source. Its purity ensures that the correct metabolic pathway is activated without competition from omega-3 precursors or interference from contaminants found in crude oils, leading to more consistent production yields and reliable experimental data.

Model Substrate for Lipid Peroxidation and Antioxidant Research

In studies investigating oxidative stress, antioxidant efficacy, or the mechanisms of lipid peroxidation, linoleic acid serves as a superior model substrate compared to oleic acid. Its significantly higher and more predictable rate of oxidation provides a more sensitive and reproducible system for quantifying oxidative processes and the effects of inhibitors. [2]

Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet.
Liquid, Other Solid; Liquid
Colorless to straw-colored liquid; [Hawley]
Liquid
colourless to pale yellow oily liquid

Color/Form

Colorless oil
Colorless to straw-colored liquid

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 Da

Monoisotopic Mass

280.240230259 Da

Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992)
230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg
229.00 to 230.00 °C. @ 16.00 mm Hg

Heavy Atom Count

20

Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float
0.9022 g/cu cm at 20 °C
0.898-0.904

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Unit:100 mgPurity:99%Physical liquid

Melting Point

23 °F (NTP, 1992)
-6.9 °C
-8.5 °C

UNII

9KJL21T0QJ

Related CAS

7049-66-3
30175-49-6
67922-65-0

Therapeutic Uses

/EXPL THER/ To determine the effect of low doses of linoleic acid and calcium on prostaglandin (PG) levels and the efficacy of this treatment in the prevention of preeclampsia. In a randomized, double-blind, placebo-controlled study we treated 86 primigravidas with risk factors for preeclampsia (high biopsychosocial risk [above 3 points], positive roll-over test, and high mean blood pressure [above 85 mmHg)] with daily doses of either 450 mg linoleic acid and 600 mg calcium (n=43) or 450 mg starch and 600 mg lactose placebo (n=43) during the third trimester of pregnancy. Four women in the experimental group (9.3%) developed preeclampsia compared with 16 (37.2%) controls (relative risk 0.25, 95% confidence interval 0.09, 0.69, P < .001). The median serum levels of PGE2 after 4 weeks of treatment increased by 106% in the experimental group (P=.03) and decreased by 33% in the control group (P=.02). The median ratio between thromboxane B2 and PGE2 decreased by 40% in the experimental group (P=.02) and increased by 18% in the control group (P=.14). No significant differences were observed in the median ratio between thromboxane B2 and 6-keto PGF1alpha in either group. No serious maternal or neonatal side effects of treatment occurred in either group. The administration of low daily doses of linoleic acid and calcium during the third trimester of pregnancy reduced the incidence of preeclampsia significantly in women at high risk, possibly by correcting the PGE2 levels.
/EXPL THER/ Abdominal obesity is strongly related to metabolic disorders. Recent research suggests that dietary conjugated linoleic acid (CLA) reduces body fat and may improve metabolic variables in animals. The metabolic effects of CLA in abdominally obese humans have not yet been tested. To investigate the short-term effect of CLA on abdominal fat and cardiovascular risk factors in middle-aged men with metabolic disorders, twenty-five abdominally obese men (waist-to-hip ratio (WHR), 1.05+/-0.05; body mass index (BMI), 32+/-2.7 kg/m(2) (mean+/-s.d.)) who were between 39 and 64-y-old participated in a double-blind randomised controlled trial for 4 weeks. Fourteen men received 4.2 g CLA/day and 10 men received a placebo. The main endpoints were differences between the two groups in sagittal abdominal diameter (SAD), serum cholesterol, low-density lipoprotein, high-density lipoprotein, triglycerides, free fatty acids, glucose and insulin. At baseline, there were no significant differences between groups in anthropometric or metabolic variables. After 4 weeks there was a significant decrease in SAD (cm) in the CLA group compared to placebo (P=0.04, 95% CI; -1.12, -0.02). Other measurements of anthropometry or metabolism showed no significant differences between the groups. These results indicate that CLA supplementation for 4 weeks in obese men with the metabolic syndrome may decrease abdominal fat, without concomitant effects on overall obesity or other cardiovascular risk factors. /Conjugated linoleic acid/
/EXPL THER/ Conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of the omega-6 essential fatty acid linoleic acid (cis-9, cis-12, octadecadienoic acid). In humans evidence is currently ambiguous as to whether CLA supplementation has a significant effect on body composition. Despite favorable changes in lipid levels in animal models, a beneficial effect in humans has not yet been established. While some of the changes reported are consistent with an improved lipid profile, declines in HDL and increases in lipoprotein (a) have also been observed in some subjects. Available evidence suggests CLA supplementation has no impact on immune system performance in healthy subjects. /Conjugated linoleic acid/
/EXPL THER/ Melasma is an acquired symmetric hypermelanosis characterized by irregular light-to gray-brown macules and patches on sun-exposed areas. Many therapeutic agents are available but are unsatisfactory. Recently, it has been demonstrated that lincomycin (LM) and linoleic acid (LA) can inhibit melanogenesis in vitro. /The authors/ investigated the clinical efficacy of topical application of LM and LA in combination with betamethasone valerate (BV) in melasma patients. Forty-seven Korean female adults with clinically diagnosed melasma were enrolled in a 6-week, double-blind, randomized clinical trial. Patients were treated with one application of the vehicle (group A), 2% LM mixed with 0.05% BV (group B), or 2% LM mixed with 0.05% BV and 2% LA (group C) on the face every night. Determination of efficacy was based on the Melasma Area and Severity Index (MASI) score and objective assessment (no effect, mild, moderate, or excellent) at intervals of 2 weeks until the end of the study at 6 weeks. After 6 weeks, in comparison with the pre-treatment MASI score, the average MASI score of group C decreased to 68.9%, compared with 98% in group A (p<0.05) and 85.4% in group B. There was no statistically significant difference between group A and group B. Seven patients (43.7%) in group C revealed more than moderate improvement in objective assessment, compared with none in group A and two patients (12.5%) in group B. There were no significant side effects. Topical application of linoleic acid is considered to be effective in the treatment of melasma patients.
For more Therapeutic Uses (Complete) data for LINOLEIC ACID (11 total), please visit the HSDB record page.

Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/
Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/
/Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/

Vapor Pressure

0.00000087 [mmHg]
8.68X10-7 mm Hg at 25 °C

Other CAS

506-21-8

Absorption Distribution and Excretion

... The objectives of the study were to 1) use the whole body fatty acid balance method to quantify whole-body concentrations of linoleate in humans, 2) estimate the distribution of linoleate between adipose and lean tissue, and 3) assess the effect of weight loss on linoleate stores and beta-oxidation in obese humans. Nine healthy obese men underwent supervised weight loss for 112 d (16 wk). Magnetic resonance imaging data and fatty acid profiles from fat biopsies were both used to determine linoleate stores in adipose and lean tissue and in the whole body. Linoleate beta-oxidation was calculated as intake - (accumulation + excretion). Mean weight loss was 13 kg and linoleate intake was 24 +/- 6 mmol/d over the study period. Whole-body loss of linoleate was 37 +/- 18 mmol/d, or 28% of the level before weight loss. Combining the intake and whole-body loss of linoleate resulted in linoleate beta-oxidation exceeding intake by 2.5-fold during the weight-loss period. All dietary linoleate is beta-oxidized and at least an equivalent amount of linoleate is lost from the body during moderate weight loss in obese men. The method studied permits the assessment of long-term changes in linoleate homeostasis in obese humans and may be useful in determining the risk of linoleate deficiency in other conditions. /Linoleate/
Human milk fatty acids vary with maternal dietary fat composition. Hydrogenated dietary oils with trans fatty acids may displace cis n-6 and n-3 unsaturated fatty acids or have adverse effects on their metabolism. The effects of milk trans, n-6, and n-3 fatty acids in breast-fed infants are unclear, although n-6 and n-3 fatty acids are important in infant growth and development. /The authors/ sought to determine the relations between trans and cis unsaturated fatty acids in milk and plasma phospholipids and triacylglycerols of breast-fed infants, and to identify the major maternal dietary sources of trans fatty acids. collected milk from 103 mothers with exclusively breast-fed 2-mo-old infants, blood from 62 infants, and 3-d dietary records from 21 mothers. Results: Mean (+/-SEM) percentages of trans fatty acids were as follows: milk, 7.1 +/- 0.32%; infants' triacylglycerols, 6.5 +/- 0.33%; and infants' phospholipids, 3.7 +/- 0.16%. Milk trans fatty acids, a-linolenic acid (18:3n-3), arachidonic acid (20:4n-6), docosahexaenoic acid (22:6n-3) (P < 0.001), and linoleic acid (18:2n-6) (P = 0.007) were each related to the same fatty acid in infant plasma phospholipids. Milk trans fatty acids were inversely related to milk 18:2n-6 and 18:3n-3, but not to milk or infant plasma 20:4n-6 or 22:6n-3. trans Fatty acids represented 7.7% of maternal total fat intake (2.5% of total energy); the major dietary sources were bakery products and breads (32%), snacks (14%), fast foods (11%), and margarines and shortenings (11%). There were comparable concentrations of trans fatty acids in the maternal diet, breast milk, and plasma triacylglycerols of breast-fed infants. Prepared foods were the major dietary source of trans fatty acids.
Some /conjugated linoleic acid/ CLA appears to get incorporated into the phospholipids of cell membranes. /Conjugated linoleic acid/

Metabolism Metabolites

/OTHER TOXICITY INFORMATION/ The hepatotoxicity of orally administered secondary autoxidation products of linoleic acid in rats was investigated and compared to the effects following administration of a saline solution and linoleic acid as controls. The de novo synthesis of fatty acids was strongly reduced in the secondary products group. The level of nicotine adenine dinucleotide phosphate (NADPH) in the liver significantly decreased whereas that of nicotine adenine dinucleotide (NADH) did not. The activities of glucose 6-phosphate dehydrogenase and phosphogluconate dehydrogenase apparently decreased. The activities of NAD + kinase and NAD + synthetase decreased and that of NAD + nucleosidase increased in the secondary products group. Therefore the depletion of nicotine adenine dinucleotide phosphate can be attributed to the inhibition of two metabolic systems (a nicotine adenine dinucleotide phosphate-supplemental system and a synthetic system of NADP and NAD), and resulted in the reduction of lipogenesis in the liver. /Autooxidation products/
... Linoleic acid stimulated tumor growth because it is converted by hepatoma 7288CTC to the mitogen, 13-hydroxyoctadecadienoic acid (13-HODE). ...
13-hydroxyoctadecadienoic acid (13-HODE) synthesis is enhanced by cyclic AMP. Gamma-linolenic acid, a desaturated metabolite of linoleic acid, causes substantial stimulation of 13-HODE synthesis. A fall in gamma-linolenic acid synthesis with age may be related to the age-related fall in 13-HODE formation. /gamma-Linolenic acid/
Linoleic acid has known human metabolites that include Isoleukotoxin and Leukotoxin.

Associated Chemicals

9,12-Octadecadienoic acid, (E,E)-;506-21-8
9,12-Octadecadienoic acid, (Z,E)-;2420-42-0
9,12-Octadecadienoic acid, (E,Z)-;2420-55-5
9,11-Linoleic acid; 1839-11-8
For more Associated Chemicals (Complete) data for LINOLEIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Linoleic acid

Drug Warnings

Because of lack of long-term safety data, /conjugated linoleic acid/ CLA supplements should be avoided by children, pregnant women and nursing mothers. /Conjugated linoleic acid
At doses of up to 2 g /Conjugated linoleic acid/ daily, occasional gastointestinal complaints, such as nausea, have been noted. /Conjugated linoleic acid/

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EPA Safer Chemical Functional Use Classes -> Surfactants
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Cleansing; Emollient; Hair conditioning; Skin conditioning; Surfactant; Antistatic

Methods of Manufacturing

Linoleic acid may be prepared from edible fats and oils by various methods including hydrolysis and saponification, the Twitchell method, low pressure splitting with catalyst, continuous high pressure counter current splitting, and medium pressure autoclave splitting with catalyst.
Grape-seed oil is a valuable oil obtained from the grapeseed left in winery pomace. The oil content averages 15% (dry weight basis).

General Manufacturing Information

Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Plastics Product Manufacturing
9,12-Octadecadienoic acid (9Z,12Z)-: ACTIVE
Perilla frutescens seeds are a good source of polyunsaturated fatty acids (PUFAs). The seeds of perilla ... are approximately 35-45% oil. However the leaves are a very poor source of oil, since they contain only 0.2%. In addition, only the seed oil contains the omega 3 fatty acid alpha-linolenic acid (ALA). In comparing to other plant oils, perilla seed oil consistently contains the one of the highest proportion of omega-3 (ALA) fatty acids, at 54-64%. The omega-6 (linoleic acid) component is usually around 14% and omega-9 (Oleic acid) is also present in perilla oil.
An essential fatty acid. Major constituent of many vegetable oils, eg, cottonseed, soybean, peanut, corn, sunflower seed, safflower, poppy seed, linseed, and perilla oils, where it occurs as glyceride. Characteristic ingredient of semi-drying oils.
Common constituent of many vegetable oils & therefore of most normal diets.
Used to manufacture tires /Fatty acids/
For more General Manufacturing Information (Complete) data for LINOLEIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: linoleic acid; matrix: beverage (beer); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 412 nm (emission); limit of detection: 0.2 ng/mL
Analyte: linoleic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm
Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole
Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm
For more Analytic Laboratory Methods (Complete) data for LINOLEIC ACID (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for LINOLEIC ACID (16 total), please visit the HSDB record page.

Storage Conditions

Storage in ester form is recommended.

Interactions

Conjugated linoleic acid inhibited the development of mammary cancer in rats initiated with the carcinogen, methylnitrosourea. /Conjugated linoleic acid/

Stability Shelf Life

Easily oxidized by air.

Dates

Last modified: 08-15-2023
1.Ratnayake, W.M.N.,Chen, Z.Y.,Pelletier, G., et al. Occurrence of 5c,8c,11c,15t-eicosatetraenoic acid and other unusual polyunsaturated fatty acids in rats fed partially hydrogenated canola oil. Lipids 29, 707-714 (1994).

Explore Compound Types